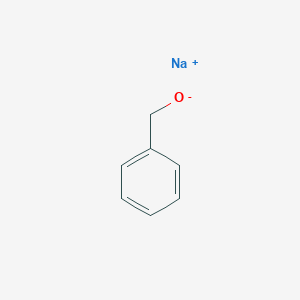

alpha-D-Glucose-6-phosphate,monosodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

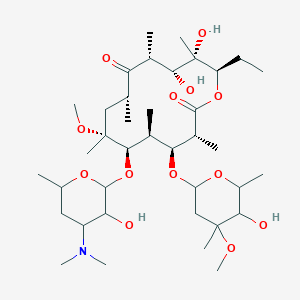

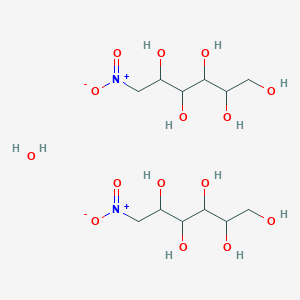

Alpha-D-Glucose-6-phosphate, monosodium salt: is a glycolytic intermediate that plays a crucial role in cellular metabolism. It is involved in the glycolysis and pentose phosphate pathways, acting as a competitive and reversible inhibitor of hexokinase . This compound is essential for the regulation of glucose levels within cells and is widely used in biochemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-D-Glucose-6-phosphate, monosodium salt can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase enzymes. The reaction typically occurs in an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of alpha-D-Glucose-6-phosphate, monosodium salt involves the enzymatic conversion of glucose using immobilized enzymes in a continuous flow reactor. This method allows for high yield and purity of the product, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions:

Isomerization: It can be isomerized to fructose-6-phosphate by the enzyme glucose-6-phosphate isomerase.

Hydrolysis: The compound can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.

Common Reagents and Conditions:

Oxidation: Glucose-6-phosphate dehydrogenase, NADP+

Isomerization: Glucose-6-phosphate isomerase

Hydrolysis: Glucose-6-phosphatase, water

Major Products:

Oxidation: 6-Phosphogluconate

Isomerization: Fructose-6-phosphate

Hydrolysis: Glucose, inorganic phosphate

Aplicaciones Científicas De Investigación

Alpha-D-Glucose-6-phosphate, monosodium salt is widely used in scientific research due to its role in cellular metabolism. Some of its applications include:

Mecanismo De Acción

Alpha-D-Glucose-6-phosphate, monosodium salt exerts its effects by acting as a substrate for various enzymes involved in glucose metabolism. It binds to the active site of hexokinase, inhibiting its activity and regulating the rate of glycolysis . The compound also participates in the pentose phosphate pathway, providing reducing power in the form of NADPH for biosynthetic reactions .

Comparación Con Compuestos Similares

- D-Glucose-6-phosphate, disodium salt

- D-Glucose-6-phosphate, potassium salt

- D-Glucose-1-phosphate

Comparison:

- D-Glucose-6-phosphate, disodium salt and D-Glucose-6-phosphate, potassium salt are similar to alpha-D-Glucose-6-phosphate, monosodium salt in terms of their role in glucose metabolism. the different cations (sodium, potassium) can affect their solubility and stability in various experimental conditions .

- D-Glucose-1-phosphate is an isomer of alpha-D-Glucose-6-phosphate, monosodium salt and is involved in glycogenolysis. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase .

Alpha-D-Glucose-6-phosphate, monosodium salt stands out due to its specific role in both glycolysis and the pentose phosphate pathway, making it a versatile compound in biochemical research.

Propiedades

IUPAC Name |

sodium;[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALKNDISPIVVKC-WNFIKIDCSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NaO9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;2-hydroxy-4-[(4-nitrophenyl)diazenyl]benzoate](/img/structure/B8254844.png)

![(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate](/img/structure/B8254846.png)

![Sodium;4-[2-[7-[3,3-dimethyl-1-(4-sulfonatobutyl)benzo[g]indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylbenzo[g]indol-1-yl]butane-1-sulfonate](/img/structure/B8254850.png)

![[6-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-azaniumyl-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylazanium;hydrogen sulfate](/img/structure/B8254885.png)